Benzyltrichlorogermane
Overview
Description
Benzyltrichlorogermane (BTG) is a colorless, volatile organic compound (VOC) with a strong odor. It is a member of the class of compounds known as organogermanes, which are composed of carbon, hydrogen, and germanium atoms. BTG has a variety of industrial and laboratory applications, including being used as a catalyst in chemical synthesis, as a reagent for the preparation of organic compounds, and as a solvent for organic reactions. BTG is also used as an analytical reagent for the detection and quantification of organic compounds.
Scientific Research Applications
Synthesis and Reactions
Benzyltrichlorogermane is involved in the synthesis of various organometallic compounds. In one study, the reaction of benzthiazol-2-yl and benzoxazol-2-yl-trimethylstannane with methyltrichlorogermane led to the formation of mono-, bis-, and tris-heterocyclic substituted germanes, which are important in organometallic chemistry (Jutzi & Gilge, 1983).
Photoinitiators and Radical Sources
Acylgermanes, closely related to benzyltrichlorogermane, have been demonstrated as efficient photoinitiators, which are substances that promote polymerization in response to light. These compounds play a significant role in the formation of radicals, which are essential in various chemical processes (Neshchadin et al., 2013).
Spectroscopic Studies
Benzyltrichlorogermane has been studied using spectroscopic techniques like infrared absorption and Raman spectroscopy. These studies provide valuable insights into the molecular structure and fundamental vibrations of compounds containing benzyltrichlorogermane (Durig, Sink, & Bush, 1966).
Chromatographic Analysis
Challenges in chromatographic determination using octadecyl stationary phases have been investigated for benzylgermanium derivatives, including benzyltrichlorogermane. This research is crucial for understanding the behavior of such compounds in analytical chemistry (Kluska et al., 2010).
Dental Material Applications
Benzyltrichlorogermane derivatives have been explored as photoinitiators for dental materials. Their use in dental composites, with a focus on mechanical properties and UV stability, shows the versatility of this compound in materials science (Moszner et al., 2008).
properties
IUPAC Name |
benzyl(trichloro)germane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3Ge/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFBSKVKYLFXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Ge](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3Ge | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501777 | |
Record name | Benzyl(trichloro)germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyltrichlorogermane | |
CAS RN |
6181-21-1 | |
Record name | Benzyl(trichloro)germane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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